- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes, ACS Catalysis, 2022, 12(2), 837-845
Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)
948592-80-1 structure
Product Name:2-Amino-5-methylphenyboronic Acid Pinacol Ester
Número CAS:948592-80-1
MF:C13H20BNO2
Megavatios:233.11440372467
MDL:MFCD06795664
CID:857102
PubChem ID:329774424
Update Time:2025-10-29
2-Amino-5-methylphenyboronic Acid Pinacol Ester Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic acid, pinacol ester
- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
- 2-Amino-5-methylbenzeneboronic acid,pinacol ester
- 2-amino-5-methylphenylboronic acid pinacolate ester
- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- BESTIPHARMA 525-084
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Amino-5-methylbenzeneboronic acid pinacol ester
- 2-Amino-5-methylphenylboronic acid pinacol ester
- 4-Methylaniline-2-boronic acid pinacolato ester
- 948592-80-1
- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
- DTXSID60590351
- 2-Amino-5-methylphenyboronic acid pinacol ester
- AKOS015893487
- SCHEMBL3191098
- 4-Methylaniline-2-boronic acid pinacol ester
- 2-Amino-5-methylbenzeneboronic acid, pinacol ester
- EN300-7390340
- AB29207
- W16868
- LOOBNTHIWCHTCR-UHFFFAOYSA-N
- MFCD06795664
- CS-0037883
- AS-55680
- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic Acid Pinacol Ester
-
- MDL: MFCD06795664
- Renchi: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- Clave inchi: LOOBNTHIWCHTCR-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1
Atributos calculados
- Calidad precisa: 233.15900
- Masa isotópica única: 233.1587090g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 1
- Complejidad: 277
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 44.5Ų
Propiedades experimentales
- PSA: 44.48000
- Logp: 2.45760
2-Amino-5-methylphenyboronic Acid Pinacol Ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 100mg |
412CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-250mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 250mg |
946CNY | 2021-05-08 | |
| TRC | A634368-50mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 50mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A634368-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A634368-250mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 250mg |
$ 236.00 | 2023-04-19 | ||
| ChemScence | CS-0037883-100mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 100mg |
$60.0 | 2022-04-26 | |
| ChemScence | CS-0037883-250mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 250mg |
$100.0 | 2022-04-26 | |
| ChemScence | CS-0037883-1g |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 1g |
$210.0 | 2022-04-26 | |
| Apollo Scientific | OR40461-250mg |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 250mg |
£40.00 | 2025-02-20 | |
| Apollo Scientific | OR40461-1g |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 1g |
£74.00 | 2025-02-20 |
2-Amino-5-methylphenyboronic Acid Pinacol Ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 105 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referencia
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referencia
- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines, Organic Letters, 2020, 22(22), 9102-9106
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 120 °C; 12 h, 120 °C
Referencia
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles, Journal of Organic Chemistry, 2014, 79(6), 2781-2791
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C; 120 °C → rt
Referencia
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referencia
- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 12 h, 120 °C
Referencia
- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides, Organic Letters, 2014, 16(11), 2916-2919
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 19 h, 120 °C; 120 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material, European Journal of Organic Chemistry, 2023, 26(13),
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 min, rt
1.2 10 h, reflux
1.2 10 h, reflux
Referencia
- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referencia
- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation, Results in Chemistry, 2021, 3,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referencia
- Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids, Journal of the American Chemical Society, 2020, 142(9), 4456-4463
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C
Referencia
- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C
Referencia
- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides, Organic Letters, 2015, 17(4), 802-805
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referencia
- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization, Journal of the American Chemical Society, 2016, 138(40), 13271-13280
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Referencia
- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source, Journal of the American Chemical Society, 2012, 134(17), 7262-7265
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referencia
- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines, Tetrahedron, 2010, 66(4), 862-870
2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials
2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products
2-Amino-5-methylphenyboronic Acid Pinacol Ester Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
Número de pedido:A845116
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:05
Precio ($):252.0/1259.0
Correo electrónico:sales@amadischem.com
2-Amino-5-methylphenyboronic Acid Pinacol Ester Literatura relevante
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester) Productos relacionados
- 1312535-18-4(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 253342-48-2(3-Tolylboronic Acid Pinacol Ester)
- 393877-09-3(2-Aminophenylboronic acid, pinacol ester hydrochloride)
- 863578-36-3(2-Amino-4-methylphenylboronic Acid Pinacol Ester)
- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 590418-05-6(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline)
- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 631909-35-8(3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Benzenamine)
- 1004761-68-5(4-Amino-3,5-dimethylphenylboronic Acid Pinacol Ester)
- 873663-50-4(2,3-Diaminophenylboronic Acid Pinacol Ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):252.0/1259.0